4-Benzylmorpholine-3-carbaldehyde
Description
The Enduring Significance of Morpholine (B109124) Scaffolds in Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of functional molecules, particularly in the realm of medicinal chemistry. Its prevalence in numerous approved drugs underscores its value to the field. chemsrc.com
Morpholine as a Core Heterocycle in Chemical Design
The utility of the morpholine scaffold stems from its unique physicochemical properties. chemsrc.com The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to simpler secondary amines, while also providing a hydrogen bond acceptor site. This dual nature, combining polar and basic characteristics, allows molecules containing a morpholine ring to engage in various interactions with biological targets, including hydrogen bonding and electrostatic interactions. nih.gov
Furthermore, incorporating a morpholine moiety can significantly improve a molecule's pharmacokinetic profile. It often enhances aqueous solubility, which is a critical factor for drug absorption and distribution in the body. nih.govambeed.com The ring's typical chair-like conformation and its ability to improve properties like brain permeability make it a favored component for medicinal chemists aiming to fine-tune the characteristics of a lead compound. wikipedia.org
The Benzyl (B1604629) Moiety as a Key Structural Feature
The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is another fundamental component in organic chemistry. smolecule.com It is frequently used as a robust protecting group for alcohols, amines, and other functional groups during complex multi-step syntheses. smolecule.comnih.gov Its stability under a wide range of acidic and basic conditions makes it highly reliable. nih.gov
Beyond its role in protection, the benzyl group itself can be a key pharmacophore, a structural feature responsible for a molecule's biological activity. google.com Its lipophilic nature can facilitate passage through biological membranes, and the aromatic ring can engage in crucial binding interactions, such as pi-stacking, with biological targets like enzymes and receptors. The synthesis of various N-benzyl heterocyclic compounds is a common strategy in the development of new therapeutic agents.
Academic Importance of 4-Benzylmorpholine-3-carbaldehyde as a Versatile Synthon
While specific research focused exclusively on this compound is limited, its academic importance can be inferred from its structure as a versatile synthetic intermediate, or synthon. The reactivity of its constituent parts makes it a valuable tool for constructing more complex molecular architectures.
The aldehyde functional group at the 3-position is a key handle for a wide array of chemical transformations. Aldehydes are highly versatile and can readily undergo reactions such as:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of secondary alcohols.
Condensation Reactions: It can react with amines or related compounds to form imines or enamines, which are themselves useful intermediates for building larger structures.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.
The positional isomer, 4-benzylmorpholine-2-carbaldehyde, is noted for its utility as a building block in organic synthesis and medicinal chemistry for these very reasons. nih.govgoogle.com It is reasonable to extrapolate that this compound would offer similar synthetic flexibility, allowing chemists to introduce diverse functionalities and build molecular complexity starting from a pre-formed, drug-like morpholine scaffold. The presence of the N-benzyl group already installs a common and often beneficial structural motif found in many biologically active compounds. google.com
The synthesis of such heterocyclic aldehydes is a topic of significant interest. For example, methods for preparing N-benzyl-4-piperidinecarboxaldehyde are patented due to its role as a key intermediate in the synthesis of pharmaceuticals. Similarly, pyrazole-3(4)-carbaldehydes are recognized as important precursors for a variety of biologically active molecules. By analogy, this compound represents a promising starting material for the creation of novel compound libraries to be screened for a wide range of biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-benzylmorpholine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |
InChI Key |
IQAQDCSPZPRHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 4 Benzylmorpholine 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The reactivity of 4-benzylmorpholine-3-carbaldehyde is significantly influenced by the aldehyde functional group. The carbonyl carbon in an aldehyde is sp2 hybridized and electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgbyjus.com This inherent reactivity allows the compound to participate in a variety of chemical transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com Subsequent protonation of this intermediate yields an alcohol. libretexts.orgpressbooks.pub The general mechanism involves the rehybridization of the carbonyl carbon from sp2 to sp3. libretexts.orgbyjus.commasterorganicchemistry.com
The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance the reaction rate. libretexts.org Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Aromatic aldehydes, for instance, are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions due to the electron-donating resonance effect of the aromatic ring. libretexts.orgpressbooks.pub
A common example of nucleophilic addition is the reaction with cyanide ion (:C≡N⁻) to form a cyanohydrin. byjus.compressbooks.pub This reaction typically involves the treatment of the aldehyde with a cyanide source, followed by protonation of the resulting alkoxide intermediate. pressbooks.pub
Table 1: Factors Influencing Nucleophilic Addition to Aldehydes
| Factor | Effect on Reaction Rate | Rationale |
| Electronic Effects | ||
| Electron-withdrawing groups | Increase | Enhance the electrophilicity of the carbonyl carbon. libretexts.org |
| Electron-donating groups | Decrease | Reduce the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com |
| Steric Effects | ||
| Increased steric hindrance | Decrease | Hinder the approach of the nucleophile to the carbonyl carbon. pressbooks.pub |
Condensation Reactions with Amines and Other Nucleophiles
Aldehydes readily undergo condensation reactions with primary amines to form imines. byjus.com This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule. byjus.com The reaction of biogenic amines with aldehydes can lead to the formation of tetrahydroisoquinolines and tryptolines. nih.gov
The formation of amides through the condensation of carboxylic acids and amines is a widely used transformation in organic synthesis. highfine.com While not a direct reaction of the aldehyde, this highlights the importance of amine nucleophiles in forming C-N bonds. Various condensing agents, such as HATU, HBTU, and HCTU, are often employed to facilitate these reactions. highfine.com
The reaction of this compound with amines would be expected to follow the general mechanism of imine formation. The specific reaction conditions and the nature of the amine nucleophile would determine the outcome and efficiency of the condensation.
Cannizzaro Reaction Pathways
The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens. wikipedia.orgyoutube.com This reaction involves the base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a strong base, such as concentrated sodium or potassium hydroxide (B78521). wikipedia.orguobasrah.edu.iq
The mechanism of the Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. wikipedia.orgyoutube.com This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, resulting in the formation of a carboxylate and an alkoxide. wikipedia.orgyoutube.com
For an aldehyde to undergo the Cannizzaro reaction, it must not have any hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). youtube.com In the case of this compound, the carbon at the 3-position of the morpholine (B109124) ring is the α-carbon. If this carbon bears a hydrogen atom, the compound would be able to form an enolate and potentially undergo aldol-type reactions instead. However, if the 3-position is fully substituted, making it a non-enolizable aldehyde, it could potentially undergo a Cannizzaro reaction under strongly basic conditions.
In a "crossed" Cannizzaro reaction, a mixture of two different non-enolizable aldehydes is treated with a strong base. uobasrah.edu.iq If one of the aldehydes is formaldehyde, it is almost exclusively oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol. uobasrah.edu.iq
Transformations Involving the Morpholine Nitrogen and Ring System
The morpholine moiety in this compound is not merely a passive scaffold but can actively participate in and influence chemical transformations.
Role of Morpholine Derivatives in Organocatalysis
Morpholine and its derivatives have emerged as significant structural motifs in the field of organocatalysis. nih.govfrontiersin.org Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a green and sustainable alternative to traditional metal-based catalysts. nih.gov
While pyrrolidine-based catalysts have often shown higher efficiency, recent studies have demonstrated the potential of morpholine derivatives as effective organocatalysts, particularly in reactions proceeding via an enamine intermediate. nih.govfrontiersin.org The perceived lower reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen, has been a challenge. nih.govfrontiersin.org However, strategic design of morpholine-based catalysts has overcome these limitations. nih.gov
For example, β-morpholine amino acids have been successfully employed as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins, affording products with high yields and stereoselectivities. nih.gov
The true power of morpholine derivatives in organocatalysis lies in their application in asymmetric synthesis, where they can induce the formation of a specific stereoisomer of a product. acs.orgubc.ca This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. acs.org
The mechanism of asymmetric induction by morpholine-based catalysts often involves the formation of a chiral enamine intermediate. youtube.com The stereochemical outcome of the reaction is then controlled by the specific conformation of this intermediate and the way it interacts with the electrophile. youtube.com
In some cases, hydrogen bonding interactions between the morpholine ring, particularly the oxygen atom, and the substrate or other components of the catalytic system play a crucial role in achieving high enantioselectivity. ubc.ca For instance, in the asymmetric transfer hydrogenation of cyclic imines to produce chiral 3-substituted morpholines, hydrogen bonding between the ether oxygen of the substrate and the catalyst ligand was found to be critical for high enantiomeric excess. ubc.ca
Computational studies have also been instrumental in elucidating the transition states of reactions catalyzed by morpholine derivatives, explaining the observed stereoselectivities. nih.gov These studies can reveal the key non-covalent interactions that stabilize the transition state leading to the major product isomer.
Enamine Catalysis with Morpholine Derivatives
Enamine catalysis represents a cornerstone of modern organic synthesis, proceeding through the formation of a nucleophilic enamine intermediate from a carbonyl compound and a secondary amine catalyst. In the context of this compound, the aldehyde functionality can react with a secondary amine to form an enamine. However, when morpholine derivatives themselves are used as the catalyst, their reactivity profile presents unique characteristics.
Research has shown that enamines derived from morpholine are generally less reactive than those derived from other cyclic amines like pyrrolidine (B122466). nih.gov This reduced reactivity is attributed to two primary factors: the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidal geometry of the nitrogen atom. nih.gov These factors decrease the nucleophilicity of the resulting enamine. nih.gov
Despite these limitations, morpholine-based organocatalysts have been successfully employed in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The success of these catalysts often relies on specific structural modifications to the morpholine scaffold to overcome its inherent lower reactivity. nih.gov For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been developed and proven effective, affording condensation products in excellent yields and with high stereoselectivity. nih.gov
Table 1: Factors Affecting Morpholine-Enamine Reactivity
| Factor | Description | Impact on Reactivity | Reference |
| Inductive Effect | The oxygen atom in the morpholine ring is electron-withdrawing. | Decreases the electron density on the nitrogen, reducing the nucleophilicity of the enamine. | nih.gov |
| Nitrogen Geometry | The nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal shape compared to pyrrolidine enamines. | Reduces the p-character of the nitrogen lone pair, leading to poorer orbital overlap and decreased nucleophilicity. | nih.gov |
| Catalyst Design | Strategic placement of substituents on the morpholine ring. | Can enhance steric hindrance and control the stereochemical outcome of the reaction, improving efficiency. | nih.gov |
Derivatization and Functionalization of the Benzyl (B1604629) Moiety
The benzyl group in this compound offers a site for various chemical modifications, distinct from the reactivity of the morpholine-aldehyde portion. The aromatic phenyl ring and the adjacent benzylic methylene (B1212753) (CH₂) group are the primary targets for functionalization.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The benzyl group itself is an ortho-, para-directing group, guiding incoming electrophiles to these positions.
Benzylic Functionalization: The benzylic C-H bonds are susceptible to oxidation or substitution reactions. For instance, radical bromination could install a bromine atom at the benzylic position, which can then be displaced by various nucleophiles.
Intramolecular Hydroxylation: Advanced synthetic methods have demonstrated the functionalization of benzyl groups through C-H activation. Studies on nonheme oxoiron(IV) complexes bearing a benzyl group on the ligand have shown that intramolecular hydroxylation of the pendant phenyl ring can occur. nih.gov In these systems, the highly reactive Fe(IV)=O unit attacks the aromatic ring, leading to a hydroxylated product. nih.gov This serves as a model for the potential targeted functionalization of the benzyl moiety under specific catalytic conditions.
Interconversion to Related 4-Benzylmorpholine (B76435) Derivatives
The aldehyde group is a versatile functional handle that allows for the conversion of this compound into a range of other important derivatives, including carboxylic acids, esters, and amides.
Formation of Carboxylic Acid Derivatives (e.g., 4-Benzylmorpholine-3-carboxylic acid)
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. libretexts.org Aldehydes are particularly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. libretexts.org
Standard oxidizing agents can be employed for this purpose. A common and effective reagent is Jones reagent (CrO₃ in aqueous sulfuric acid), which typically provides good yields at room temperature. libretexts.org Another classic method is the Tollens' test, where an aldehyde is treated with Tollens' reagent (an ammoniacal solution of silver nitrate). In this reaction, the aldehyde is oxidized to the carboxylate, and silver(I) ions are reduced to metallic silver, forming a characteristic "silver mirror" on the glassware. libretexts.org The resulting product of this oxidation is 4-benzylmorpholine-3-carboxylic acid. bldpharm.comchemshuttle.com
Table 2: Common Reagents for Aldehyde to Carboxylic Acid Oxidation
| Reagent | Description | Key Features | Reference |
| Jones Reagent | CrO₃ in H₂SO₄/acetone | Strong oxidant, high yields, performed at room temperature. | libretexts.org |
| Tollens' Reagent | [Ag(NH₃)₂]⁺ in aqueous solution | Mild oxidant, forms a silver mirror, useful as a qualitative test. | libretexts.org |
| Potassium Permanganate | KMnO₄ | Powerful oxidant, can be used under acidic, basic, or neutral conditions. | smolecule.com |
Synthesis of Ester Analogs (e.g., Methyl 4-benzylmorpholine-3-carboxylate)
Ester analogs, such as methyl 4-benzylmorpholine-3-carboxylate, can be synthesized from the corresponding carboxylic acid derivative. A widely used method for this transformation is the Steglich esterification. organic-chemistry.orgorgsyn.org This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The method is highly efficient, suppresses the formation of side products, and proceeds under mild, room-temperature conditions, even for sterically hindered substrates. organic-chemistry.orgorgsyn.org
Another effective reagent for this type of condensation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the esterification of carboxylic acids with alcohols. researchgate.net
Preparation of Amide Derivatives (e.g., (S)-4-Benzylmorpholine-3-carboxamide)
Amide derivatives are typically prepared from the corresponding carboxylic acid. The synthesis involves an amidation reaction, where the carboxylic acid is activated and then treated with an amine. This strategy is analogous to the synthesis of 4-benzylpiperidine (B145979) carboxamides, which involves coupling the carboxylic acid with an appropriate amine. nih.gov
The carboxylic acid (4-benzylmorpholine-3-carboxylic acid) can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the desired amide, such as (S)-4-benzylmorpholine-3-carboxamide. Alternatively, peptide coupling reagents like DCC or HATU can directly mediate the condensation of the carboxylic acid and the amine.
Hydroxylation of the Morpholine Ring (e.g., 4-Benzyl-2-hydroxymorpholine-3-carbaldehyde)
The introduction of a hydroxyl group onto the morpholine ring, specifically at the C-2 position adjacent to the nitrogen, represents a significant synthetic challenge. While direct C-H hydroxylation of such a substrate is complex, the existence of related structures like 4-benzyl-2-hydroxymorpholin-3-one (B126696) suggests that such functionalization is feasible, likely through multi-step synthetic sequences rather than direct oxidation. nih.gov
A synthetic route to the related 4-benzyl-2-hydroxy-morpholin-3-one involves the cyclization of N-benzylethanolamine with glyoxylic acid. google.com Achieving the target 4-benzyl-2-hydroxymorpholine-3-carbaldehyde would likely require a different strategy, potentially involving the protection of the aldehyde, followed by a directed hydroxylation or a complete ring synthesis designed to install the hydroxyl group at the desired position. Catalytic systems involving nonheme iron complexes have shown promise for the hydroxylation of C-H bonds in proximity to a coordinating group, offering a potential, albeit advanced, pathway for such transformations. nih.gov
Applications in Advanced Organic Synthesis and Scaffold Design
Strategic Building Block for Complex Molecular Architectures
The utility of a molecule as a strategic building block in the synthesis of complex architectures is defined by its inherent functionalities and the potential for these groups to undergo selective transformations. 4-Benzylmorpholine-3-carbaldehyde possesses two key features that make it an attractive starting material: the nucleophilic nitrogen of the morpholine (B109124) ring (once the benzyl (B1604629) protecting group is removed) and the electrophilic carbon of the aldehyde group.
The aldehyde functionality is a cornerstone of C-C bond formation in organic synthesis. It can readily participate in a wide array of classic and contemporary organic reactions. For instance, it can undergo aldol (B89426) reactions, Wittig olefination, Grignard additions, and reductive aminations, to name a few. Each of these transformations allows for the introduction of new carbon-based substituents at the 3-position of the morpholine ring, paving the way for the construction of intricate molecular frameworks. The benzyl group on the morpholine nitrogen serves as a common protecting group, which can be removed under various conditions to liberate the secondary amine for further functionalization.
The strategic importance of this building block lies in the orthogonal reactivity of its functional groups. The aldehyde can be transformed in the presence of the N-benzyl group, and subsequently, the deprotected morpholine nitrogen can be engaged in a separate set of reactions, such as acylation, alkylation, or arylation. This stepwise functionalization allows for a high degree of control over the final molecular structure, a critical aspect in the synthesis of complex natural products and pharmaceutically active compounds.
Precursor for Diverse Heterocyclic Systems
The aldehyde group of this compound is a versatile precursor for the synthesis of a wide variety of heterocyclic systems. researchgate.netnih.govnih.gov By reacting with appropriate bifunctional reagents, the aldehyde can be incorporated into new ring systems, often in a one-pot fashion. This approach is highly valued in diversity-oriented synthesis, where the goal is to rapidly generate libraries of compounds with diverse structures. mdpi.com
For example, multicomponent reactions (MCRs) are a powerful tool for the synthesis of complex heterocycles from simple starting materials. nih.govnih.govmdpi.com this compound could serve as the aldehyde component in a number of named MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, to generate dihydropyrimidinones, dihydropyridines, and α-acylamino carboxamides, respectively. Each of these resulting scaffolds can be further elaborated, using the morpholine moiety as a point of diversification.
The synthesis of fused heterocyclic systems is another area where this compound could find application. For instance, reaction with 2-aminobenzothiazole (B30445) could lead to the formation of pyrimido[4,5-b]quinolines, a class of compounds with known biological activities. nih.gov Similarly, reactions with other ortho-substituted anilines or related compounds could provide access to a plethora of fused heterocyclic architectures. The ability to generate such a diverse range of heterocyclic systems from a single, readily accessible precursor underscores the synthetic utility of this compound. researchgate.net
Design and Utility of Defined Molecular Scaffolds
The concept of molecular scaffolds is central to modern drug discovery. A scaffold is the core structure of a molecule to which various substituents are attached to create a library of analogues for biological screening. The morpholine ring itself is considered a "privileged" scaffold due to its frequent appearance in bioactive molecules.
Scaffold Hopping and Privileged Fragment Approaches
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable chemotypes by replacing the core scaffold of a known active compound with a structurally different but functionally equivalent moiety. researchgate.net The 4-benzylmorpholine (B76435) moiety could be employed as a novel scaffold to replace existing ring systems in drug candidates, with the aldehyde group serving as a handle for the attachment of necessary pharmacophoric groups. This approach can lead to compounds with improved pharmacokinetic properties, reduced off-target effects, or novel intellectual property positions.
The privileged fragment approach involves the use of molecular fragments that are known to interact favorably with biological targets. The morpholine ring is one such fragment. By incorporating this privileged fragment into new molecular designs, the probability of identifying biologically active compounds can be increased. This compound provides a convenient entry point for incorporating the morpholine fragment into a variety of molecular contexts.
Construction of Spirocyclic and Bridged Scaffolds
Spirocyclic and bridged scaffolds are of great interest in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The aldehyde group of this compound can be utilized as a key functional group for the construction of such complex three-dimensional structures.
For instance, an intramolecular aldol reaction, following the elaboration of a suitable tether attached to the morpholine nitrogen, could lead to the formation of a bridged ring system. Alternatively, the aldehyde could participate in a [4+2] cycloaddition reaction as a dienophile, or be converted into a diene for a subsequent Diels-Alder reaction, to construct bridged bicyclic systems.
Spirocyclic scaffolds can be accessed through various synthetic strategies starting from this compound. For example, a double functionalization of the carbon adjacent to the aldehyde, followed by a ring-closing reaction, could lead to the formation of a spirocyclic system at the 3-position of the morpholine ring. The ability to construct these complex and desirable scaffolds further highlights the potential of this versatile building block.
Green Chemistry Principles in Morpholine Synthesis
Traditional methods for morpholine synthesis often involve the use of hazardous reagents and generate significant amounts of waste. researchgate.net Greener alternatives are being developed that utilize safer solvents, catalytic methods, and atom-economical reactions. mun.canih.gov For example, the use of water as a solvent, the development of one-pot multicomponent reactions, and the use of reusable catalysts are all strategies that align with the principles of green chemistry. researchgate.netnih.gov
Medicinal Chemistry Research and Ligand Design Principles
Role of Morpholine (B109124) and Benzyl (B1604629) Moieties as Pharmacophoric Units
A pharmacophore is a crucial concept in medicinal chemistry, representing the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov In 4-Benzylmorpholine-3-carbaldehyde, both the morpholine ring and the benzyl group act as important pharmacophoric units.
The morpholine moiety is a versatile heterocyclic compound that has garnered significant attention for its broad pharmacological activities. nih.gov It is considered a "privileged pharmacophore" because of its frequent appearance in a wide range of biologically active compounds. nih.gov The morpholine ring's unique structure, containing both a basic nitrogen atom and an oxygen atom, gives it a distinct pKa value and conformational flexibility. acs.org This allows it to participate in various lipophilic and hydrophilic interactions, which can improve a molecule's solubility, membrane permeability, and ability to cross the blood-brain barrier. acs.orgmdpi.com The oxygen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like protein kinases. acs.orgresearchgate.net Its structural stability and ability to be functionalized make it a cornerstone in the design of agents targeting neurodegenerative diseases, cancer, and inflammation. mdpi.comtandfonline.com
Rational Design of Bioactive Morpholine Derivatives
Rational drug design involves the intentional creation of new molecules with a specific biological purpose, based on an understanding of the biological target's structure and function. nih.govnih.gov The morpholine scaffold is an excellent starting point for such endeavors due to its favorable properties and synthetic accessibility. tandfonline.come3s-conferences.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogs) and evaluating how specific changes in their chemical structure affect their biological activity. nih.gove3s-conferences.org This systematic approach helps to identify the key chemical features responsible for a compound's therapeutic effects. nih.gov
For instance, in the development of monoamine reuptake inhibitors, SAR studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives revealed that stereochemistry and the substitution pattern on the aromatic rings were critical for activity. nih.gov These studies allowed for the identification of selective serotonin (B10506) reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs from the same chemical series. nih.gov Similarly, in the design of mTOR inhibitors, SAR analysis of tetrahydroquinoline derivatives showed that adding a morpholine moiety significantly boosted potency and selectivity. mdpi.comresearchgate.net
Below is a data table illustrating hypothetical SAR findings for a series of morpholine derivatives targeting a specific kinase.
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) | Notes |
| A-1 | H | H | 1500 | Baseline activity of the core scaffold. |
| A-2 | H | 4-Chlorophenyl | 750 | Addition of a halogenated phenyl group improves potency. |
| A-3 | H | 4-Methoxyphenyl | 900 | Electron-donating group is less effective than an electron-withdrawing group. |
| A-4 | Methyl | 4-Chlorophenyl | 50 | Small alkyl substitution at R1 dramatically increases potency, suggesting a key hydrophobic pocket interaction. |
| A-5 | Ethyl | 4-Chlorophenyl | 200 | Increasing the alkyl chain length at R1 reduces activity, indicating a size constraint in the binding pocket. |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The insights gained from SAR studies guide the modification of lead compounds to enhance their therapeutic potential. nih.gov This process, known as lead optimization, aims to improve not just potency but also selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov
For example, if SAR studies indicate that a particular part of a morpholine-containing drug is susceptible to metabolic breakdown, chemists can modify that position to block the metabolic pathway. nih.gov This might involve replacing a hydrogen atom with a fluorine atom or a methyl group. Adding functional groups like morpholine itself can improve the pharmacokinetic and pharmacodynamic characteristics of potential drugs by enhancing solubility and membrane permeability. mdpi.com In the development of mTOR inhibitors, introducing a bridged morpholine moiety was found to be effective in decreasing lipophilicity, which can be beneficial for CNS drug candidates. acs.org
Computational Methodologies in Ligand Design and Optimization
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. slideshare.net These methods allow chemists to predict how a molecule will behave and interact with its target before it is even synthesized, saving significant time and resources.
Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. slideshare.net A key technique within this field is molecular docking , which predicts the preferred orientation of one molecule (a ligand, like a drug candidate) when bound to a second molecule (a receptor, like a protein target). researchgate.netnih.gov
Docking simulations can predict the binding energy of a ligand-protein complex, with lower energies generally indicating a more stable and potent interaction. nih.gov These studies provide a 3D visualization of how a ligand fits into the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. acs.org For example, docking studies of morpholine-containing mTOR inhibitors helped to show that the morpholine oxygen atom forms a crucial hydrogen bond with the Val2240 residue in the protein's hinge region, anchoring the inhibitor in place. acs.org Software like AutoDock Vina and MOE are commonly used for these simulations. mdpi.comresearchgate.netnih.gov
The table below shows a sample output from a molecular docking study.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 10e | mTOR (PDB: 4JT6) | -9.5 | VAL2240, TYR2225, ASP2195 |
| Compound 27 | mTOR (PDB: 4JT6) | -10.2 | LYS2187, ASP2195, VAL2240 |
| 5-Flurouracil | ER-α (PDB: 2IOG) | -12.84 | - |
| Compound Cii | ER-α (PDB: 2IOG) | -10.14 | - |
Data compiled from multiple sources for illustrative purposes. acs.orgresearchgate.netnih.gov
Chemical space refers to the vast, multidimensional collection of all possible molecules. Exploring this space is crucial for finding novel compounds with desired properties. researchgate.net Computational methods allow for the systematic generation of virtual libraries of analogs based on a core scaffold like morpholine. nih.govchemrxiv.org
By applying computational algorithms, researchers can create thousands or even millions of virtual compounds by adding different substituents and functional groups to the morpholine ring. enamine.netacs.org These virtual libraries can then be screened in silico for properties like drug-likeness, predicted activity (via docking), and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov This approach allows for the exploration of a much wider diversity of chemical structures than would be possible through traditional synthesis alone, increasing the chances of discovering novel and effective therapeutic agents. chemrxiv.orgacs.org
Biological Target Identification Strategies for Morpholine-Based Ligands
The identification of the biological targets of novel chemical entities is a critical and often challenging step in the drug discovery process. For morpholine-based ligands, such as the compound this compound, a multi-faceted approach employing a combination of computational and experimental techniques is essential to elucidate their mechanism of action and potential therapeutic applications. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.netacs.org Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a versatile component in ligand design. researchgate.net Understanding the specific protein interactions of a novel morpholine derivative is key to its development as a therapeutic agent.
Systems biology offers a holistic view of how a small molecule, such as a morpholine-based ligand, perturbs biological networks. This approach moves beyond the "one drug, one target" paradigm to consider the complex interplay of multiple targets and pathways that may be affected by the compound. nih.gov By integrating various 'omics' data, systems biology can help to formulate computational models that predict and explain the interactions between a ligand and the cellular machinery. nih.gov
For a novel compound like this compound, a systems biology approach would begin by analyzing its effects on global gene and protein expression profiles in relevant cell lines. High-throughput technologies such as microarrays and next-generation sequencing would generate vast datasets of these changes. mdpi.com These datasets, when integrated with existing biological knowledge from databases like the Library of Integrated Network-Based Cellular Signatures (LINCS) and Open Targets, can help to identify potential pathways and protein targets that are significantly modulated by the compound. mdpi.combroadinstitute.org
Computational tools and network analysis would then be employed to build a protein-ligand interaction network, revealing potential direct targets and downstream signaling effects. nih.gov This network-based perspective is crucial for understanding the polypharmacology of the ligand—its ability to interact with multiple targets—which can be advantageous for treating complex diseases but also a source of potential side effects. mdpi.com
Biochemical and proteomic profiling provides experimental validation for the targets predicted by computational and systems biology approaches. These techniques aim to directly identify the proteins that physically interact with the morpholine-based ligand.
One of the most widely used methods is affinity chromatography . nih.govacs.org In this technique, the ligand of interest, in this case, a derivative of this compound, would be chemically modified to be immobilized on a solid support. This "bait" is then used to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate. The proteins that bind to the ligand are then identified using mass spectrometry.
Another powerful technique is Activity-Based Protein Profiling (ABPP) . nih.govnih.govacs.org This method utilizes reactive chemical probes to covalently label the active sites of specific enzyme classes. If the morpholine ligand is suspected to target a particular enzyme family, a probe based on its structure could be designed to identify specific targets within that family.
Drug Affinity Responsive Target Stability (DARTS) is an energetics-based method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. nih.govacs.orgnih.gov In a DARTS experiment, a cell lysate is treated with the ligand and then subjected to limited digestion by a protease. The target protein, being stabilized by the ligand, will be less digested compared to other proteins. The differences in digestion patterns, with and without the ligand, can be analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins. nih.gov This method is particularly advantageous as it does not require modification of the small molecule. nih.gov
Finally, quantitative proteomics has become an indispensable tool for mapping the interactions of covalent ligands and establishing selectivity profiles. frontiersin.org Techniques like Isobaric Mass Tagged Affinity Characterization (IMTAC™) can identify and quantify covalent interactions between an electrophilic compound and proteins within a whole-cell proteome. google.com
In silico methods are computational techniques that play a crucial role in predicting the molecular targets of small molecules, thereby guiding and prioritizing experimental work. nih.govnih.gov These approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. For a novel compound like this compound, its chemical structure would be compared against large databases of known bioactive molecules, such as ChEMBL and DrugBank. nih.gov Similarity searching, using fingerprints that encode the molecule's structural features, can identify known drugs or probes with similar structures, suggesting that the novel compound might share some of their targets. mdpi.com Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for binding to a specific target, can also be used to screen for potential targets. nih.gov
Structure-based methods , primarily molecular docking, involve computationally placing the ligand into the binding sites of a large number of protein structures from the Protein Data Bank (PDB). nih.govnih.gov The docking algorithm calculates a score that estimates the binding affinity, and proteins with high scores are considered potential targets. nih.gov This approach is particularly powerful when a high-resolution structure of a potential target protein is available. For morpholine derivatives, docking studies have been instrumental in understanding their interactions with various targets, such as kinases and G-protein coupled receptors. acs.orgnih.gov
Advanced Characterization in Research and Development
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy are primary tools for determining the carbon-hydrogen framework of 4-benzylmorpholine-3-carbaldehyde. While a complete, publicly available, and assigned spectrum is not readily found in peer-reviewed literature, patent documents reference the use of ¹H-NMR for the characterization of the (S)-enantiomer. acs.orgalfa-chemistry.com For instance, analyses have been reported using 600 MHz and 400 MHz spectrometers with deuterated methanol (B129727) (Methanol-d) and dimethyl sulfoxide (B87167) (DMSO-d₆) as solvents, respectively. acs.orgalfa-chemistry.com The expected ¹H-NMR spectrum would feature distinct signals for the aldehydic proton, the aromatic protons of the benzyl (B1604629) group, and the protons of the morpholine (B109124) ring, with their chemical shifts and coupling patterns providing crucial structural information.
Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. For this compound, a key absorption band would be expected for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic peaks would correspond to C-H bonds of the aromatic and aliphatic parts of the molecule, as well as the C-O-C ether linkage of the morpholine ring.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Patent literature indicates the use of electrospray ionization (ES) mass spectrometry in the analysis of precursors and related structures during the synthesis of (S)-4-benzylmorpholine-3-carbaldehyde, confirming expected molecular weights. nih.gov
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Functional Group / Protons | Anticipated Chemical Shift / Frequency |
| ¹H-NMR | Aldehyde (-CHO) | ~9.5-10.0 ppm |
| Benzyl (Ar-H) | ~7.2-7.4 ppm | |
| Morpholine ring protons | ~2.5-4.0 ppm | |
| ¹³C-NMR | Carbonyl (C=O) | ~190-200 ppm |
| Aromatic (Ar-C) | ~125-140 ppm | |
| Morpholine ring carbons | ~45-70 ppm | |
| IR | C=O Stretch (Aldehyde) | ~1720-1740 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C-O-C Stretch (Ether) | ~1070-1150 cm⁻¹ |
Chromatographic Methods for Purification and Analytical Characterization
Chromatography is a pivotal technique for both the purification of this compound and the assessment of its purity. Given the compound's chirality, methods that can separate enantiomers are particularly important.
Flash chromatography is a common method for the initial purification of the crude product after synthesis. Patent literature describes the use of flash chromatography with gradients of ethyl acetate (B1210297) in petroleum ether to isolate the compound. acs.org
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for analytical characterization and can be adapted for preparative scale purification. For a chiral compound like this compound, chiral HPLC is the method of choice for determining enantiomeric purity. nih.govscirp.org This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com While a specific, validated HPLC method for this compound is not widely published, the development of such a method would involve screening various chiral columns (e.g., polysaccharide-based) and mobile phase compositions (e.g., mixtures of alkanes and alcohols). scirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the analysis of the compound, provided it is sufficiently volatile and thermally stable. This technique would provide information on both the retention time (a measure of purity) and the mass spectrum of the compound.
Table 2: Chromatographic Techniques for this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase / Eluent |
| Flash Chromatography | Purification | Silica Gel | Gradient of Ethyl Acetate in Petroleum Ether |
| Chiral HPLC | Enantiomeric Purity Analysis | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other solvent mixtures |
| Preparative HPLC | Purification | C18 or other suitable stationary phase | Acetonitrile/Water or other solvent mixtures |
| GC-MS | Purity and Identity Confirmation | Capillary column (e.g., DB-5) | Helium (carrier gas) |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid by mapping the electron density of its atoms in three-dimensional space. This technique can unambiguously determine the bond lengths, bond angles, and absolute stereochemistry of a molecule.
To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. The successful application of this technique would require the growth of a high-quality single crystal of the compound, which can be a challenging process. If a crystal structure were to be determined, it would provide invaluable insights into the compound's solid-state conformation and intermolecular interactions. Research on other substituted morpholine derivatives has successfully employed X-ray crystallography to elucidate their three-dimensional structures.
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry offers a powerful lens through which to understand the intricacies of chemical reactions and molecular properties. For this compound, computational methods can be used to elucidate the mechanism of its formation, for instance, via the Swern oxidation of the corresponding alcohol, (4-benzylmorpholin-3-yl)methanol.
The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species. Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of the reaction pathway, providing insights into the reaction kinetics and thermodynamics. Such studies can help to understand the stereoselectivity of the reaction and the role of the base in the final elimination step.
Furthermore, computational models can be used to predict the spectroscopic properties (e.g., NMR and IR spectra) of this compound, which can then be compared with experimental data to confirm the structural assignment. Conformational analysis using molecular mechanics or higher-level quantum mechanical methods can also identify the most stable conformations of the molecule in the gas phase or in solution. While specific computational studies on this compound are not prevalent in the literature, the methodologies are well-established for related systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzylmorpholine-3-carbaldehyde, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as benzylation of morpholine derivatives followed by formylation. For example, analogous aldehydes (e.g., 4-hydroxybenzaldehyde derivatives) are synthesized via Vilsmeier-Haack formylation or oxidation of benzyl alcohols . To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>97% by area normalization). Monitor reaction intermediates using TLC and characterize final products via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle safety and toxicity concerns when working with this compound?
- Methodological Answer : While specific toxicological data for this compound are limited, structurally similar aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require stringent precautions:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- In case of skin contact, wash immediately with soap and water for 15 minutes .
- Store under inert atmosphere (N) at 2–8°C to prevent degradation. Conduct acute toxicity assays (e.g., LD in rodents) for risk assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR (confirm aldehyde proton at δ ~9.8–10.2 ppm) and C NMR (carbonyl carbon at δ ~190–200 ppm).
- FT-IR : Strong absorption at ~1700 cm (C=O stretch).
- X-ray crystallography : Resolve crystal structure using SHELXL (space group, bond angles) for absolute configuration validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths or space groups may arise from polymorphism or refinement errors.
- Re-refine raw diffraction data using SHELXL with updated parameters (e.g., anisotropic displacement for non-H atoms).
- Compare with deposited CCDC data (e.g., CCDC 2120865 for analogous structures) .
- Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and identify electrophilic sites (e.g., aldehyde carbon).
- Simulate reaction pathways with Gaussian or ORCA, incorporating solvent effects (e.g., PCM model for DMF or THF). Validate predictions experimentally via kinetic studies (e.g., monitoring aldehyde consumption by H NMR) .
Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days).
- Analytical monitoring : Use UPLC-MS to detect degradation products (e.g., oxidation to carboxylic acid or hydrolysis to alcohol).
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life under standard storage conditions .
Q. What strategies are effective for optimizing enantioselective synthesis of this compound?
- Methodological Answer :
- Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) in asymmetric catalysis.
- Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak columns).
- Use circular dichroism (CD) spectroscopy to confirm absolute configuration of enantiomers .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Re-examine computational parameters (e.g., solvent model, basis set).
- Check for tautomerism or conformational flexibility (e.g., aldehyde vs. enol forms) using variable-temperature NMR.
- Cross-validate with alternative methods (e.g., IR gas-phase simulations vs. experimental solid-state data) .
Q. What statistical approaches are recommended for analyzing biological activity data of this compound derivatives?
- Methodological Answer :
- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with bioactivity.
- Use ANOVA to assess significance of dose-response relationships in pharmacological assays (e.g., IC values in enzyme inhibition studies) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 244–245°C (hydrochloride derivative) | |
| Purity (HPLC) | C18 column, MeOH/HO | >97.0% | |
| Crystal System | X-ray diffraction | Monoclinic, space group P2/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
